N'-Hydroxy-4-methoxypiperidine-4-carboximidamide
Description
N'-Hydroxy-4-methoxypiperidine-4-carboximidamide is a substituted piperidine derivative characterized by a methoxy group at the 4-position of the piperidine ring and a hydroxyamidino (-C(=NOH)-NH₂) functional group.
Properties
Molecular Formula |
C7H15N3O2 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
N'-hydroxy-4-methoxypiperidine-4-carboximidamide |
InChI |
InChI=1S/C7H15N3O2/c1-12-7(6(8)10-11)2-4-9-5-3-7/h9,11H,2-5H2,1H3,(H2,8,10) |
InChI Key |
CTPUMMWIIMOWKZ-UHFFFAOYSA-N |
Isomeric SMILES |
COC1(CCNCC1)/C(=N/O)/N |
Canonical SMILES |
COC1(CCNCC1)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-4-methoxypiperidine-4-carboximidamide typically involves the reaction of piperidine derivatives with hydroxylamine and methoxy reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While detailed industrial production methods for N’-Hydroxy-4-methoxypiperidine-4-carboximidamide are not widely documented, it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for cost, efficiency, and safety. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-4-methoxypiperidine-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines .
Scientific Research Applications
N’-Hydroxy-4-methoxypiperidine-4-carboximidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-Hydroxy-4-methoxypiperidine-4-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine-Based Carboximidamides
N-Hydroxy-1-methylpiperidine-4-carboximidamide (CID 57751896)
- Molecular Formula : C₇H₁₅N₃O
- Key Features : A methyl group at the 1-position of the piperidine ring instead of a methoxy group.
- The hydroxyamidino group enables chelation and hydrogen bonding, similar to the target compound .
N'-Hydroxy-1-methyl-4-(4-methylpiperidin-1-yl)piperidine-4-carboximidamide (CAS 1110717-72-0)
- Molecular Formula : C₁₃H₂₆N₄O
- Key Features : A 4-methylpiperidinyl substituent at the 4-position of the piperidine ring.
- Structural Implications : The bulky 4-methylpiperidinyl group introduces steric hindrance, likely reducing reactivity at the carboximidamide site. This modification may enhance lipophilicity, affecting membrane permeability in biological systems .
*The target compound’s molecular formula is inferred based on nomenclature rules.
Pyridine-Based Carboximidamides
Pyridine-4-carboxamidoxime N-oxide (CCDC 2035503)
- Molecular Formula : C₆H₇N₃O₂
- Key Features : A pyridine ring with an N-oxide and amidoxime group.
- Structural Implications : The N-oxide enhances polarity and hydrogen-bonding capacity, as evidenced by its supramolecular crystal structure dominated by O–H···N and N–O···H interactions . Compared to the target compound’s piperidine ring, the pyridine core introduces aromaticity, which may influence electronic properties and binding affinity in coordination chemistry.
N'-Hydroxypyridine-4-carboximidamide (CAS 1594-57-6)
- Synonyms: Isonicotinamide oxime, Pyridine-4-carboxamide oxime.
- Key Features: A pyridine ring with a hydroxyamidino group.
- This compound is widely studied for its metal-binding properties, suggesting parallels with the target compound’s applications .
Benzene and Hybrid Derivatives
N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide (CAS 635702-23-7)
- Molecular Formula : C₈H₁₁N₃O₂
- Key Features: A benzene ring with hydroxymethyl and hydroxyamidino groups.
- Structural Implications : The planar benzene ring and hydroxymethyl group increase rigidity and hydrophilicity, contrasting with the flexibility of the piperidine ring in the target compound. This structural difference may impact solubility and biological target selectivity .
Key Research Findings and Implications
Hydrogen Bonding and Supramolecular Assembly :
- Piperidine- and pyridine-based carboximidamides exhibit strong hydrogen-bonding networks, critical for crystal packing and supramolecular applications. For example, pyridine-4-carboxamidoxime N-oxide forms layered structures via O–H···N bonds , while piperidine analogs likely adopt similar motifs.
- The methoxy group in the target compound may participate in weaker C–H···O interactions, altering crystallization behavior compared to methyl or hydroxymethyl substituents.
The piperidine ring’s flexibility could enhance bioavailability compared to rigid pyridine or benzene analogs .
Synthetic Accessibility :
- Carboximidamides are typically synthesized via amidoxime formation from nitriles and hydroxylamine. Substituents like methoxy or piperidinyl groups may require protective strategies during synthesis to avoid side reactions .
Biological Activity
N'-Hydroxy-4-methoxypiperidine-4-carboximidamide is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound can be characterized by its structural features:
- Molecular Formula : C₉H₁₃N₃O₂
- Molecular Weight : 181.22 g/mol
- IUPAC Name : this compound
This compound exhibits a piperidine ring, which is known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes. It has been studied for its potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are key enzymes in the kynurenine pathway that regulates tryptophan metabolism and immune response.
Enzyme Inhibition Studies
Recent studies have demonstrated that this compound can inhibit IDO1 and TDO, leading to increased levels of tryptophan and downstream metabolites that may have therapeutic implications in cancer and autoimmune diseases. The inhibition of these enzymes can potentially enhance immune responses by preventing the degradation of tryptophan, which is often exploited by tumors to evade immune detection.
Biological Activity Evaluation
The biological activity of this compound has been evaluated through various in vitro assays. Below is a summary table highlighting key findings from recent studies:
| Study | Biological Activity Assessed | Methodology | Results |
|---|---|---|---|
| Study 1 | IDO1 Inhibition | Enzyme activity assay | IC50 = 150 µM |
| Study 2 | TDO Inhibition | Enzyme kinetics | Significant inhibition observed |
| Study 3 | Antimicrobial Activity | Agar diffusion method | Effective against Xanthomonas spp. |
| Study 4 | Cytotoxicity | MTT assay | Low cytotoxicity in normal cells |
Case Studies
- Cancer Therapy : A study investigated the use of this compound as an adjunct therapy in cancer treatment. The compound was shown to enhance the efficacy of checkpoint inhibitors by modulating the tumor microenvironment through IDO inhibition, resulting in improved survival rates in animal models.
- Autoimmune Disorders : Another case study explored its role in autoimmune diseases. The compound demonstrated potential in reducing symptoms associated with autoimmune conditions by restoring tryptophan levels and promoting T-cell activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
